3-(3,5-Dimethylphenoxymethyl)phenylZinc bromide
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Overview
Description
3-(3,5-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(3,5-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(3,5-dimethylphenoxymethyl)phenyl bromide+Zn→3-(3,5-dimethylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the organozinc compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
3-(3,5-dimethylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenoxymethyl)phenylzinc bromide involves the formation of a carbon-zinc bond, which is highly reactive In coupling reactions, the zinc atom transfers its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Another organozinc reagent used in similar coupling reactions.
Benzylzinc Bromide: Used for the formation of carbon-carbon bonds in organic synthesis.
tert-Butylzinc Bromide: Employed in the synthesis of complex organic molecules.
Uniqueness
3-(3,5-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent for synthesizing molecules with specific structural requirements.
Properties
Molecular Formula |
C15H15BrOZn |
---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dimethyl-5-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14;;/h3-4,6-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IVFPBSQKYSBQNB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C[C-]=C2)C.[Zn+]Br |
Origin of Product |
United States |
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